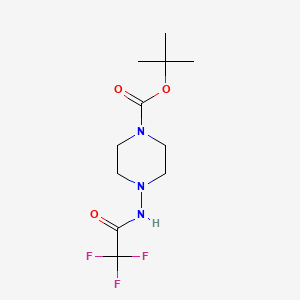

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

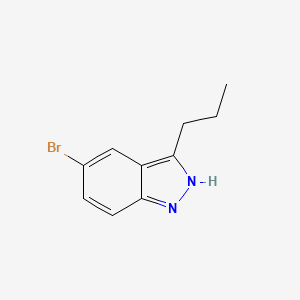

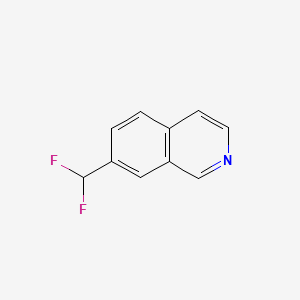

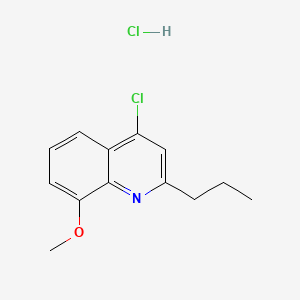

“tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H18F3N3O3 . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Wissenschaftliche Forschungsanwendungen

Synthesis of Amides

Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly used in the production of polymers, pharmaceuticals, and other organic compounds .

Synthesis of Sulphonamides

Sulphonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They have a wide range of applications, including the production of dyes, detergents, and pharmaceuticals .

Synthesis of Mannich Bases

Mannich bases are formed by the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a compound containing an acidic hydrogen. These bases are used in the production of various pharmaceuticals .

Synthesis of Schiff’s Bases

Schiff’s bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen). They are used in various fields, including medicinal chemistry, analytical chemistry, and material science .

Synthesis of Thiazolidinones

Thiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are used in the synthesis of various pharmaceuticals due to their wide range of biological activities .

Synthesis of Azetidinones

Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered lactam ring. They are used in the synthesis of various pharmaceuticals, including several types of antibiotics .

Synthesis of Imidazolinones

Imidazolinones are a class of organic compounds that contain a five-membered ring with two nitrogen atoms. They are used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis of Bioactive Compounds

The piperazine moiety plays an important role and is found in various bioactive compounds. In particular, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue was used as spacer in pleuromutilin derivatives or as linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .

Wirkmechanismus

Target of Action

It has been found to exhibit antibacterial activities against gram-positive strains such asStaphylococcus aureus and Bacillus subtilis , and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . These bacteria are common pathogens, suggesting that the compound may act as an antimicrobial agent.

Mode of Action

Its antimicrobial activity was determined using the disc diffusion method, which measures the zone of inhibition in millimeters . This suggests that the compound may inhibit bacterial growth, but the specific biochemical interactions remain to be elucidated.

Biochemical Pathways

Given its observed antimicrobial activity

Result of Action

Its observed antimicrobial activity suggests that it may lead to the inhibition of bacterial growth . The exact molecular mechanisms and cellular effects, however, need to be investigated further.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3N3O3/c1-10(2,3)20-9(19)16-4-6-17(7-5-16)15-8(18)11(12,13)14/h4-7H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLCPJYNACWWHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678178 |

Source

|

| Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198286-22-4 |

Source

|

| Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)